1-[4-(3-Bromobenzyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
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Overview
Description
1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through nucleophilic substitution reactions involving appropriate chlorophenoxy precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromobenzyl and chlorophenoxy groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-(4-BROMOBENZYL)PIPERAZIN-1-YL)-3-(4-CHLOROPHENYL)PROP-2-EN-1-ONE
- 1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE
Uniqueness
1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(4-CHLOROPHENOXY)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C19H20BrClN2O2 |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C19H20BrClN2O2/c20-16-3-1-2-15(12-16)13-22-8-10-23(11-9-22)19(24)14-25-18-6-4-17(21)5-7-18/h1-7,12H,8-11,13-14H2 |
InChI Key |
VATHSMHONDBHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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